molecular formula C13H11N3O4S B2619406 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1710202-88-2

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2619406
CAS RN: 1710202-88-2
M. Wt: 305.31
InChI Key: OZLGSLAZJKUJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been studied for its potential use in medicinal chemistry. This compound has a unique chemical structure that makes it an interesting target for synthesis and evaluation of its biological properties.

Mechanism Of Action

The mechanism of action of 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is not fully understood, but it has been proposed that it may act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been shown to enhance the activity of GABAergic neurotransmission and inhibit glutamate release, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which may contribute to its anti-inflammatory effects. 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its antioxidant effects. In addition, 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide also has some limitations for lab experiments. It has low solubility in water, which may make it difficult to use in certain assays. In addition, 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. One direction is to further investigate its mechanism of action and its potential use as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to explore its potential use in other therapeutic areas such as cancer and cardiovascular diseases. In addition, further studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxybenzohydrazide. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The final step involves cyclization of the thiosemicarbazone derivative with phosphorus oxychloride and triethylamine to form 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide. The overall yield of 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide synthesis is about 50%.

Scientific Research Applications

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been studied for its potential use in medicinal chemistry due to its interesting chemical structure and potential biological activities. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and antioxidant activities in various in vitro and in vivo studies. 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has also been evaluated for its potential use as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(3-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-20-10-5-2-4-9(8-10)16-12-11(6-3-7-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLGSLAZJKUJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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